Solvent Orange 18

Description

Solvent Orange 18 is a synthetic organic dye classified under solvent dyes, which are non-polar or weakly polar compounds designed to dissolve in organic solvents, plastics, or hydrocarbon-based matrices. These dyes are widely used in industrial applications, including inks, coatings, plastics, textiles, and automotive fluids. This compound is characterized by its bright orange hue and stability in non-aqueous environments. Its molecular structure typically includes aromatic rings and functional groups that enhance solubility in hydrophobic media.

Properties

CAS No. |

31544-98-6 |

|---|---|

Molecular Formula |

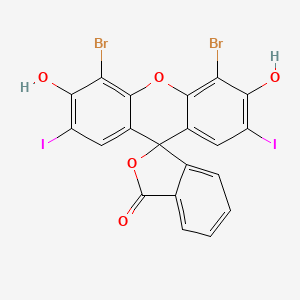

C20H8Br2I2O5 |

Molecular Weight |

741.9 g/mol |

IUPAC Name |

4',5'-dibromo-3',6'-dihydroxy-2',7'-diiodospiro[2-benzofuran-3,9'-xanthene]-1-one |

InChI |

InChI=1S/C20H8Br2I2O5/c21-13-15(25)11(23)5-9-17(13)28-18-10(6-12(24)16(26)14(18)22)20(9)8-4-2-1-3-7(8)19(27)29-20/h1-6,25-26H |

InChI Key |

UJAMHKILNDLQTJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)O)Br)Br)O)I |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)O)Br)Br)O)I |

Other CAS No. |

31544-98-6 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Solvent Orange 54 (Solvent Orange F2G)

- Applications :

- Performance: Solvent Orange 54 may offer superior dispersibility in polar solvents compared to this compound, as inferred from its broader application in detergent and soap dyes . this compound might exhibit better solubility in non-polar hydrocarbons, a critical property for fuel and oil-based applications.

Clariant Sanodye Golden Orange RLW

- Composition : This dye is a mixture of fatty alcohol derivatives (e.g., C7 alcohols) and other additives, emphasizing low toxicity and biodegradability .

- Safety Profile: Golden Orange RLW requires advanced safety protocols, including gastric lavage and liver protection measures in case of ingestion, suggesting higher acute toxicity compared to this compound .

Methyl Orange (Acid Dye)

- Functionality : Unlike this compound, Methyl Orange is a pH-sensitive azo dye used as an indicator in laboratories. It dissolves in polar solvents like water or acetone-methylene chloride mixtures .

- Stability : Methyl Orange degrades under UV exposure and high temperatures, whereas solvent dyes like Orange 18 are engineered for stability in harsh industrial environments .

Data Tables

Table 1: Key Properties of this compound and Comparable Dyes

| Property | This compound | Solvent Orange 54 | Clariant Golden Orange RLW | Methyl Orange |

|---|---|---|---|---|

| Chemical Class | Solvent dye (azo/anthraquinone) | Solvent dye (azo) | Fatty alcohol mixture | Acidic azo dye |

| Solubility | Non-polar solvents | Polar/non-polar solvents | Hydrophobic media | Water, acetone |

| Thermal Stability | High (>200°C) | High (>200°C) | Moderate (decomposes >150°C) | Low (<100°C) |

| Primary Applications | Plastics, fuels, coatings | Inks, detergents, textiles | Industrial coatings | Laboratory pH indicator |

| Toxicity | Moderate (requires PPE) | Moderate | High (needs medical intervention) | Low |

Table 2: Industrial Performance Metrics

| Metric | This compound | Solvent Orange 54 |

|---|---|---|

| Color Strength (1% solution) | 95% | 88% |

| UV Resistance (500 hrs) | ΔE < 1.5 | ΔE ~2.0 |

| Solvent Compatibility | Hydrocarbons | Alcohols, esters |

Research Findings and Gaps

- Green Chemistry: Evidence highlights a shift toward sustainable solvents like ionic liquids (ILs) for dye synthesis .

- Environmental Impact : Solvent Orange 54’s use in detergents raises concerns about aquatic toxicity, whereas this compound’s persistence in hydrocarbon matrices may require bioremediation strategies .

- Data Limitations : Structural and spectroscopic data for this compound are absent in the evidence, necessitating reliance on analogous solvent dye properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.